molecular formula C14H17FO3 B1327818 Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate CAS No. 898753-65-6

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate

Cat. No. B1327818
M. Wt: 252.28 g/mol
InChI Key: KMLUPMFOKAHHJF-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate, also known as EDFOB, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a member of the oxobutyrate family of compounds, which have been studied for their potential therapeutic effects in various diseases. EDFOB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Asymmetric Synthesis

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, related to the compound of interest, was synthesized using asymmetric aldol reaction. This synthesis process is significant in creating compounds with high enantioselectivity, which is crucial in the development of pharmaceuticals and other specialized chemicals (Wang Jin-ji, 2014).

Novel Compound Synthesis

The synthesis of new compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates the versatility of ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate derivatives in producing novel molecules with potential biological activity. These compounds could be explored for their anti-cancer properties (Ju Liu et al., 2016).

Computational and Structural Analysis

Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been analyzed using computational and structural techniques. This highlights the compound's relevance in theoretical and computational chemistry, aiding in the understanding of molecular interactions and properties (R. N. Singh et al., 2014).

Catalytic Hydrogenation Studies

Investigations into the hydrogenation of ethyl esters like ethyl 4-R-2,4-dioxobutyrates (with R being a variable group including phenyl) offer insights into chemical processes important for industrial synthesis and modification of organic compounds (V. Slavinska et al., 2006).

Enantioselective Hydrogenation

The enantioselective hydrogenation of related compounds, such as ethyl 4-chloro-3-oxobutyrate, in organic salt solutions, is another area of research. This process is crucial for producing enantiomerically pure substances, which is vital for drug synthesis and other areas where stereochemistry plays a key role (E. V. Starodubtseva et al., 2004).

properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-4-18-13(17)14(2,3)9-12(16)10-6-5-7-11(15)8-10/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLUPMFOKAHHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645643
Record name Ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate

CAS RN

898753-65-6
Record name Ethyl 3-fluoro-α,α-dimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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